molecular formula C18H16N2O3S B2719716 N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421525-81-6

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2719716
CAS No.: 1421525-81-6
M. Wt: 340.4
InChI Key: NTRSQSZZWMXCPJ-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of chroman and benzothiazole moieties

Mechanism of Action

Target of Action

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, is a compound that primarily targets bacterial cells . The compound’s primary targets are the bacterial cell wall and protein synthesis machinery . These targets play a crucial role in maintaining the structural integrity of the bacteria and their ability to reproduce .

Mode of Action

This compound interacts with its targets by binding to the bacterial cell wall and protein synthesis machinery . This interaction disrupts the normal function of these targets, leading to changes in the bacterial cell’s structure and function .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell wall weakening . It also inhibits the process of protein synthesis, affecting the bacteria’s ability to reproduce and function .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may be well-absorbed and distributed in the body . Its impact on bioavailability is yet to be determined.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall and inhibition of protein synthesis . These effects lead to the weakening of the bacterial cell structure and impairment of the bacteria’s ability to reproduce and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other drugs or chemicals, may affect the compound’s action. The pH and temperature of the environment may also impact the compound’s stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxychroman-4-ylmethylamine with benzo[d]thiazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxylate
  • N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-sulfonamide

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of chroman and benzothiazole moieties, which confer distinct chemical and biological properties

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a chroman ring fused with a benzo[d]thiazole moiety. The molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, and its molecular weight is approximately 320.38 g/mol. This compound exhibits a range of chemical reactivity due to the presence of functional groups that facilitate various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Chroman Ring : Starting with appropriate precursors, the chroman structure is synthesized.
  • Introduction of Benzo[d]thiazole Moiety : This step involves coupling reactions to incorporate the benzo[d]thiazole component.
  • Formation of the Carboxamide Group : The final step involves amide bond formation under specific conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for therapeutic strategies against Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against AChE, with some derivatives showing IC50 values as low as 2.7 µM . Such findings suggest that this compound may enhance acetylcholine levels in the brain, potentially alleviating cognitive deficits associated with neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that related thiazole compounds exhibit notable antibacterial and antifungal activities, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(4-hydroxycoumarin)thiazolesStructureAChE inhibition
Coumarin derivativesStructureAntimicrobial properties
Chroman-based compoundsStructureAnti-inflammatory effects

The unique combination of chroman and thiazole moieties in this compound endows it with distinct biological activities not fully replicated by its analogs.

Case Studies

  • Alzheimer's Disease Research : A study focused on synthesizing and evaluating derivatives based on the benzo[d]thiazole framework highlighted their potential as AChE inhibitors, paving the way for future therapeutic developments targeting cognitive decline .
  • Antimicrobial Application : Research on related thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the benzo[d]thiazole structure can enhance antimicrobial efficacy.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-16(17-20-13-6-2-4-8-15(13)24-17)19-11-18(22)9-10-23-14-7-3-1-5-12(14)18/h1-8,22H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSQSZZWMXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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